molecular formula C18H24N2O6 B12513920 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12513920
M. Wt: 364.4 g/mol
InChI Key: KFRRDHBQRJQRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions, ensuring that the desired transformations occur selectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of the Amino Group: The amino group of the pyrrolidine ring is first protected using the benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.

    Protection of the Carboxyl Group: The carboxyl group is then protected using the tert-butoxycarbonyl (Boc) group. This is done by reacting the carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.

    Formation of the Pyrrolidine Ring: The protected amino acid is then cyclized to form the pyrrolidine ring, often using a cyclization reagent such as triphosgene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Deprotection Reactions: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be removed under specific conditions. For example, the Cbz group can be removed using hydrogenation with palladium on carbon, while the Boc group can be removed using acidic conditions such as trifluoroacetic acid.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the protecting groups or other substituents on the pyrrolidine ring.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to modify the oxidation state of the functional groups.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) for Cbz group removal.

    Acidic Conditions: Trifluoroacetic acid (TFA) for Boc group removal.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine and carboxylic acid, while substitution reactions yield derivatives with new functional groups.

Scientific Research Applications

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid primarily involves its role as a protecting group. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amino and carboxyl functional groups, respectively, during chemical reactions. This ensures that these groups do not participate in unwanted side reactions, allowing for selective transformations. The protecting groups can be removed under specific conditions to reveal the reactive functional groups, enabling further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-proline: Similar in structure but lacks the tert-butoxycarbonyl group.

    N-tert-Butoxycarbonyl-L-proline: Similar in structure but lacks the benzyloxycarbonyl group.

    N-Benzyloxycarbonyl-L-lysine: Contains the benzyloxycarbonyl group but has a different amino acid backbone.

Uniqueness

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This dual protection allows for greater versatility in synthetic applications, as both the amino and carboxyl groups can be selectively protected and deprotected under different conditions .

Properties

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-13(9-14(20)15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

KFRRDHBQRJQRRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.